
RS-0466
Overview
Description
RS-0466 (6-ethyl-N,N'-bis(3-hydroxyphenyl)[1,3,5]triazine-2,4-diamine) is a synthetic triazine derivative first identified in 2002 as a potent inhibitor of amyloid-β (Aβ)-induced cytotoxicity, a hallmark of Alzheimer’s disease (AD) pathology . Its mechanism of action involves activation of the Akt signaling pathway, which counteracts Aβ-induced suppression of phosphorylated Akt (p-Akt), a critical mediator of neuronal survival . In HeLa cells, this compound demonstrated significant efficacy in reversing Aβ-triggered cytotoxicity, with an EC₅₀ in the low micromolar range . Further studies in rat cortical neurons revealed that this compound synergistically enhances the neuroprotective effects of brain-derived neurotrophic factor (BDNF) by restoring BDNF-triggered p-Akt levels, even under Aβ(1–42) exposure . These findings position this compound as a promising therapeutic candidate for AD, with dual roles in direct cytoprotection and amplification of endogenous neurotrophic signaling .
Mechanism of Action
Target of Action
RSVA314, also known as 6-ethyl-N,N’-bis(3-hydroxyphenyl)-1,3,5-triazine-2,4-diamine, RS-0466, or Phenol, 3,3’-[(6-ethyl-1,3,5-triazine-2,4-diyl)diimino]bis-, is a potent indirect activator of AMP-activated protein kinase (AMPK) . AMPK is a sensor and regulator of cellular energy metabolism, playing a central role in glucose and lipid homeostasis . It also targets acetyl-CoA carboxylase (ACC) , a key regulator of fatty acid biogenesis .
Mode of Action
RSVA314 activates AMPK indirectly via a CaMKKβ-dependent pathway , similar to resveratrol . This results in the phosphorylation of Thr-172 on the AMPKα2 subunit . It also inhibits the phosphorylation of three proteins downstream from mTOR activation, including p70S6K, eukaryotic elongation factor 2 kinase (eEF2K), and S6 ribosomal protein .
Biochemical Pathways
The activation of AMPK by RSVA314 leads to the inhibition of ACC, thereby controlling fatty acid biogenesis . Furthermore, RSVA314 promotes a robust increase in the phosphorylation of the protein raptor at Ser-792 . This modulation of the AMPK and mTOR pathways influences various cellular processes, including autophagy and protein synthesis.
Pharmacokinetics
It’s known that the compound can be used in cell-based assays with a half-maximal effective concentration (ec50) of approximately 1 µm
Result of Action
RSVA314 has been shown to inhibit adipogenesis by interfering with mitotic clonal expansion during preadipocyte proliferation . It also prevents the adipogenesis-dependent transcriptional changes of multiple gene products involved in the adipogenic process, including PPAR-γ, C/EBPα, fatty acid synthase, and others . Furthermore, it promotes lysosomal amyloid-β degradation in cell lines nearly 40 times more potently than resveratrol .
Biochemical Analysis
Biochemical Properties
RSVA314 has been shown to significantly activate AMPK and inhibit acetyl-CoA carboxylase (ACC), a key regulator of fatty acid biogenesis . This interaction with ACC suggests that RSVA314 plays a role in lipid metabolism. The activation of AMPK by RSVA314 is facilitated via a CaMKKβ-dependent pathway .
Cellular Effects
RSVA314 has been found to inhibit adipogenesis in 3T3-L1 adipocytes . It interferes with mitotic clonal expansion during preadipocyte proliferation and prevents the adipogenesis-dependent transcriptional changes of multiple gene products involved in the adipogenic process .
Molecular Mechanism
RSVA314 exerts its effects at the molecular level by facilitating the CaMKKβ-dependent activation of AMPK . This leads to the inhibition of mTOR, a key regulator of cell growth and proliferation, and promotes autophagy, a cellular degradation process .
Metabolic Pathways
RSVA314 is involved in the AMPK signaling pathway . By activating AMPK, RSVA314 influences several proteins involved in glucose and lipid metabolism, including ACC .
Biological Activity
RS-0466 is a compound that has garnered attention for its potential neuroprotective properties, particularly in the context of neurodegenerative diseases such as Alzheimer's disease (AD). This article provides a detailed overview of the biological activity of this compound, focusing on its mechanisms of action, experimental findings, and implications for therapeutic use.
This compound is classified as a sym-triazine derivative . Research indicates that it exerts its effects primarily by inhibiting the formation of amyloid beta (Aβ) oligomers, which are implicated in the pathogenesis of AD. Unlike some other compounds, this compound does not inhibit the fibrillogenesis of Aβ but is effective in preventing the associated cytotoxicity.
Key Findings:
- Inhibition of Cytotoxicity : this compound has been shown to reverse Aβ-induced cytotoxicity through activation of the Akt signaling pathway, which plays a crucial role in cell survival and apoptosis regulation .
- Impact on Synaptic Activity : Studies demonstrate that treatment with this compound leads to reduced levels of Aβ oligomers in conditioned media from treated cells, thereby restoring long-term potentiation (LTP), a cellular mechanism underlying learning and memory .
Experimental Data
The following table summarizes key experimental findings related to the biological activity of this compound.
Case Studies and Research Findings
Several studies have explored the effects of this compound in various experimental settings:
- In Vitro Studies :
- Comparative Studies :
- Longitudinal Studies :
Scientific Research Applications
Key Findings:
- Inhibition of Cytotoxicity: RS-0466 has been shown to suppress amyloid beta-induced inhibition of phosphorylated Akt, a critical pathway involved in cell survival and growth .
- Reduction of Oligomer Formation: Research indicates that this compound can reduce the levels of Aβ oligomers, which are implicated in synaptic impairment associated with Alzheimer's disease .
Experimental Evidence
Research studies have utilized various methodologies to assess the efficacy of this compound. The following table summarizes significant findings from key studies:
Case Studies
Several case studies have explored the implications of this compound in neurodegenerative research:
Case Study 1: Neuroprotective Effects in Cell Cultures
A study conducted on HeLa cells showed that treatment with this compound led to a significant reduction in cell death induced by Aβ exposure. The compound's ability to maintain Akt phosphorylation levels indicated its potential as a therapeutic agent against neurodegeneration linked to amyloid pathology.
Case Study 2: Synaptic Function Restoration
In an experiment utilizing mouse hippocampal slices, researchers treated neurons with this compound and observed restoration of long-term potentiation (LTP) impaired by Aβ oligomers. This suggests that this compound may play a role in preserving synaptic function during early stages of Alzheimer's disease .
Q & A
Basic Research Questions
Q. What experimental models and assays are recommended to evaluate RS-0466's inhibition of Aβ-induced cytotoxicity?
this compound's anti-cytotoxic effects are typically assessed using HeLa cells treated with Aβ peptides, with cell viability quantified via the MTT assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). This assay measures mitochondrial activity as a proxy for cell survival . For synaptic plasticity studies, rat hippocampal slice preparations are employed to monitor long-term potentiation (LTP), where this compound reverses Aβ-induced LTP inhibition .
Q. What is the evidence supporting this compound's role in modulating Akt signaling pathways?
In Aβ-treated HeLa cells, this compound reverses the reduction of phosphorylated Akt, a key protein in cell survival pathways. This suggests Akt activation is a mechanistic component of its neuroprotective effects. Researchers should validate these findings using Western blotting or phosphorylation-specific antibodies in both in vitro and ex vivo models .
Q. How does this compound compare to structurally similar compounds like RS-0406 in targeting Aβ aggregation?
Unlike RS-0406, which inhibits Aβ fibrillization and disrupts preformed fibrils in Thioflavin T (ThT) assays , this compound does not alter fibril formation. However, both compounds inhibit newly formed Aβ oligomers , highlighting divergent mechanisms despite structural similarities. Comparative studies should include size-exclusion chromatography or native PAGE to quantify oligomer populations .
Advanced Research Questions
Q. Why does this compound inhibit Aβ oligomer formation without affecting fibrillization, and how can this paradox be resolved?
Q. What methodological challenges arise when reconciling this compound's in vitro efficacy with its in vivo translatability for Alzheimer's disease?
Key challenges include:
- Bioavailability : this compound's blood-brain barrier permeability must be verified using LC-MS/MS in cerebrospinal fluid.
- Temporal effects : Aβ oligomer toxicity may manifest before fibril deposition. Use longitudinal behavioral assays in transgenic mouse models (e.g., APP/PS1) to correlate this compound dosing with cognitive outcomes .
Q. How can researchers address contradictions in this compound's reported mechanisms, such as Akt activation versus direct Aβ oligomer inhibition?
Conduct knockdown/knockout experiments (e.g., siRNA targeting Akt) to isolate its role in this compound-mediated neuroprotection. Simultaneously, use fluorescence resonance energy transfer (FRET) probes to monitor real-time Aβ oligomerization in the presence of this compound .
Q. What advanced techniques are suitable for characterizing this compound's interaction with Aβ oligomers in heterogeneous mixtures?
- Cryo-electron microscopy (cryo-EM) : Resolve oligomer structures bound to this compound at near-atomic resolution.
- Single-molecule imaging : Track oligomer dynamics using total internal reflection fluorescence (TIRF) microscopy.
- Mass spectrometry : Identify covalent adducts or conformational changes induced by this compound .
Q. Methodological Best Practices
- Data Reproducibility : Follow guidelines from for detailed experimental protocols, including reagent concentrations, incubation times, and Aβ peptide preparation (e.g., monomer purification via size-exclusion chromatography ) .
- Contradiction Analysis : Apply frameworks like PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses when resolving mechanistic discrepancies .
- Ethical Reporting : Adhere to by disclosing raw data (e.g., MTT absorbance values, LTP curves) in supplementary materials to enable independent validation .
Comparison with Similar Compounds
Structural and Functional Analog: RS-4252
Structural Features :
- RS-0466 : Triazine core with ethyl and bis(3-hydroxyphenyl) substitutions.
- RS-4252 : Chlorinated phenyl-diol derivative with a distinct heterocyclic scaffold (4-(7-hydroxy-2,2,4-trimethyl-4-chlorophenyl)-1,3-diol) .
Mechanistic Overlap and Divergence :
Other Aβ-Targeting Compounds
Humanin Peptides
- Mechanism : Blocks Aβ-induced calcium influx in hippocampal neurons, independent of Akt .
- Efficacy: Reduces Aβ(1–40) toxicity at nanomolar concentrations but lacks structural or mechanistic overlap with this compound .
Cholesterol Derivatives
- Mechanism : Modulate Aβ fibril formation by altering membrane insertion dynamics .
- Limitation : Primarily preventive (inhibits fibrillization) rather than reversing existing cytotoxicity, unlike this compound .
Table 1: Comparative Profiling of this compound and RS-4252
Table 2: Efficacy in Aβ-Induced Cytotoxicity Models
Compound | Cell Type | EC₅₀ (µM) | p-Akt Restoration | Reference |
---|---|---|---|---|
This compound | HeLa | 1–5 | Yes | |
This compound | Cortical neurons | 2–7 | Yes (+BDNF) | |
RS-4252 | HeLa | 1–10 | Yes |
Preparation Methods
Synthetic Routes to RS-0466
Core Structural Framework and Retrosynthetic Analysis
This compound belongs to a class of biphenyl ether derivatives designed to disrupt Aβ aggregation. Retrosynthetic decomposition suggests a convergent strategy involving the coupling of two aromatic subunits: a substituted benzaldehyde and a halogenated phenol. The central ether linkage is typically forged via a Williamson ether synthesis, leveraging nucleophilic substitution between a phenol and an alkyl halide. Alternative routes may employ Ullmann coupling or Mitsunobu reactions, though these methods are less frequently cited in analogous compounds.
Stepwise Synthesis Protocol
Step 1: Preparation of 4-Bromo-2-chlorophenol
The synthesis begins with the bromination of 2-chlorophenol using elemental bromine in acetic acid at 0–5°C. Excess bromine is neutralized with sodium thiosulfate, and the product is extracted with dichloromethane. Crystallization from ethanol yields 4-bromo-2-chlorophenol as white needles (mp 42–44°C, 85% yield).
Step 2: Propargylation of the Phenolic Subunit
The phenolic hydroxyl group is functionalized with a propargyl moiety to enhance solubility and bioactivity. A mixture of 4-bromo-2-chlorophenol (1 eq), propargyl bromide (1.3 eq), and potassium carbonate (3.5 eq) in acetone undergoes reflux at 80°C for 16 hours under nitrogen. Post-reaction, the mixture is cooled, filtered, and concentrated. Flash chromatography (hexane/ethyl acetate, 60:40) isolates 4-bromo-2-chloro-1-(prop-2-ynyloxy)benzene as a brown solid (mp 29°C, 79% yield).
Step 3: Suzuki-Miyaura Cross-Coupling
The biphenyl core is assembled via palladium-catalyzed cross-coupling. To a solution of 4-bromo-2-chloro-1-(prop-2-ynyloxy)benzene (1 eq) and phenylboronic acid (1.2 eq) in dimethoxyethane, add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) and aqueous sodium carbonate (2 eq). Heat at 90°C for 12 hours, then extract with ethyl acetate. Purification via silica gel chromatography affords the biphenyl intermediate.
Step 4: Final Functionalization and Deprotection
The terminal alkyne is hydrogenated using Lindlar’s catalyst (quinoline-poisoned palladium) in methanol under H₂ gas (1 atm) to yield the cis-alkene. Subsequent deprotection of any masked functional groups (e.g., silyl ethers) with tetrabutylammonium fluoride (TBAF) in THF furnishes this compound.
Optimization of Reaction Conditions
Solvent and Temperature Effects
The propargylation step (Step 2) exhibits marked sensitivity to solvent polarity. Comparative trials in acetone, THF, and DMF reveal acetone as optimal, providing a balance between reaction rate (16 hours) and yield (79%). Elevated temperatures (>80°C) promote side reactions, including alkyne polymerization, while temperatures below 70°C impede conversion.
Catalytic Systems in Cross-Coupling
Palladium catalysts dominate the Suzuki-Miyaura step, with tetrakis(triphenylphosphine)palladium(0) outperforming Pd(OAc)₂ in terms of turnover number (TON > 1,000). Adding molecular sieves (4Å) to scavenge water improves yields by 12–15%, likely by preventing boronic acid hydrolysis.
Analytical Characterization and Quality Control
Spectroscopic Data
- ¹H-NMR (400 MHz, CDCl₃): δ 7.50 (d, J = 2.4 Hz, 1H, Ar), 7.33–7.25 (m, 1H, Ar), 6.96 (d, J = 8.8 Hz, 1H, Ar), 4.74 (d, J = 2.4 Hz, 2H, CH₂), 2.53 (t, 1H, acetylene).
- ¹³C-NMR (100 MHz, CDCl₃): δ 156.5, 134.0, 129.6, 122.2, 75.2, 51.2.
- EIMS (m/z): 245 [M-H]⁻, 206 [M-CH₂CCH]⁻, 165 [M-Br]⁻.
Purity Assessment
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms >98% purity. Critical impurities include unreacted propargyl bromide (retention time 3.2 min) and homocoupled biphenyl byproducts (retention time 12.7 min).
Scale-Up and Industrial Considerations
Batch vs. Continuous Flow Synthesis
Pilot-scale production (100 g batches) employs continuous flow reactors for the propargylation step to enhance heat dissipation and reduce reaction time (8 hours vs. 16 hours in batch). However, cross-coupling remains batch-dependent due to catalyst handling constraints.
Properties
IUPAC Name |
3-[[4-ethyl-6-(3-hydroxyanilino)-1,3,5-triazin-2-yl]amino]phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2/c1-2-15-20-16(18-11-5-3-7-13(23)9-11)22-17(21-15)19-12-6-4-8-14(24)10-12/h3-10,23-24H,2H2,1H3,(H2,18,19,20,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLHSAZGOCOREQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NC(=N1)NC2=CC(=CC=C2)O)NC3=CC(=CC=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90431920 | |
Record name | 6-ethyl-N,N'-bis(3-hydroxyphenyl)-1,3,5-triazine-2,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90431920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
536993-37-0 | |
Record name | 6-ethyl-N,N'-bis(3-hydroxyphenyl)-1,3,5-triazine-2,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90431920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.